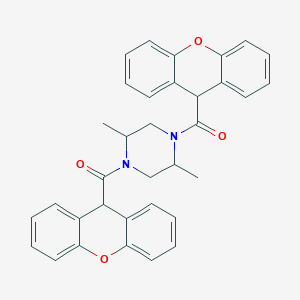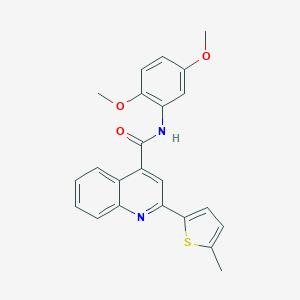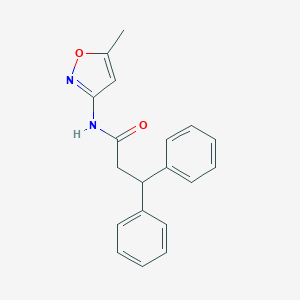![molecular formula C34H26N4O2 B443153 2-PHENYL-N~4~-(2-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}ETHYL)-4-QUINOLINECARBOXAMIDE](/img/structure/B443153.png)
2-PHENYL-N~4~-(2-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}ETHYL)-4-QUINOLINECARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-PHENYL-N~4~-(2-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}ETHYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that includes quinoline and phenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
The synthesis of 2-PHENYL-N~4~-(2-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}ETHYL)-4-QUINOLINECARBOXAMIDE involves multiple steps, typically starting with the preparation of the quinoline and phenyl intermediates. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-PHENYL-N~4~-(2-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}ETHYL)-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have shown its potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It is being investigated for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-PHENYL-N~4~-(2-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}ETHYL)-4-QUINOLINECARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-PHENYL-N~4~-(2-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}ETHYL)-4-QUINOLINECARBOXAMIDE stands out due to its unique structure and potential biological activities. Similar compounds include:
2-phenyl-4-quinolinecarboxamide: Lacks the additional phenyl and aminoethyl groups.
N-(2-{[(2-phenyl-4-quinolinyl)carbonyl]amino}ethyl)-4-quinolinecarboxamide: Lacks one phenyl group.
These structural differences contribute to variations in their chemical reactivity and biological activities .
Propiedades
Fórmula molecular |
C34H26N4O2 |
|---|---|
Peso molecular |
522.6g/mol |
Nombre IUPAC |
2-phenyl-N-[2-[(2-phenylquinoline-4-carbonyl)amino]ethyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C34H26N4O2/c39-33(27-21-31(23-11-3-1-4-12-23)37-29-17-9-7-15-25(27)29)35-19-20-36-34(40)28-22-32(24-13-5-2-6-14-24)38-30-18-10-8-16-26(28)30/h1-18,21-22H,19-20H2,(H,35,39)(H,36,40) |
Clave InChI |
CPFWXOJFNGSAFO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6 |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B443071.png)
![6-Fluoro-1-[(2-fluorophenoxy)acetyl]-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B443072.png)
![2-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B443074.png)

![Methyl 4-{[(3-methyl-2-phenylquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B443077.png)
![2-phenyl-N-[4-({[(2-phenyl-4-quinolinyl)carbonyl]amino}methyl)benzyl]-4-quinolinecarboxamide](/img/structure/B443078.png)
![Methyl 6-ethyl-2-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443081.png)
![2-phenyl-N-[(1,3,3-trimethyl-5-{[(2-phenylquinolin-4-yl)carbonyl]amino}cyclohexyl)methyl]quinoline-4-carboxamide](/img/structure/B443084.png)
![Methyl 2-{[phenyl(phenylsulfanyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B443086.png)

![propyl 2-[(cyclopropylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B443090.png)


![methyl 2-[(3,5-difluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B443093.png)
